Home > Products > Screening Compounds P46247 > Rizatriptan sulfate
Rizatriptan sulfate - 159776-67-7

Rizatriptan sulfate

Catalog Number: EVT-1590872
CAS Number: 159776-67-7
Molecular Formula: C30H42N10O5S
Molecular Weight: 654.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Rizatriptan sulfate is a pharmaceutical compound primarily used in the treatment of migraine headaches. It belongs to a class of drugs known as selective serotonin receptor agonists, specifically targeting the 5-hydroxytryptamine (serotonin) receptors, which play a crucial role in the regulation of vascular tone and pain perception. This compound is recognized for its efficacy in alleviating migraine symptoms by inducing vasoconstriction of dilated intracranial blood vessels.

Source

Rizatriptan was developed by Merck & Co. and received approval from the U.S. Food and Drug Administration in 1998. It is synthesized from tryptamine derivatives, utilizing various chemical processes to achieve its active form.

Classification

Rizatriptan sulfate is classified as a triptan, a subclass of migraine medications that are specifically designed to treat acute migraine attacks. It is also categorized as a serotonin receptor agonist due to its mechanism of action on serotonin receptors.

Synthesis Analysis

Methods and Technical Details

The synthesis of rizatriptan involves several key steps, primarily based on the Fischer indole synthesis method. A notable patented process includes:

  1. Diazotization: The initial step involves the formation of an indole derivative through diazotization reactions.
  2. Reduction: The indole compound is subsequently reduced to form the desired tryptamine structure.
  3. Cyclization: This step involves cyclizing the intermediate compounds to yield rizatriptan.

An improved method described in patents indicates that these reactions can be conducted in a one-pot procedure, enhancing yield and purity while minimizing side products such as dimeric impurities . The final product can be converted into its benzoate salt for improved stability and solubility.

Molecular Structure Analysis

Structure and Data

Rizatriptan has the following molecular formula: C15H19N5C_{15}H_{19}N_{5}. Its structural representation includes:

  • Core Structure: An indole ring fused with a 1,2,4-triazole moiety.
  • Functional Groups: The presence of a dimethylamino group attached to an ethyl chain enhances its pharmacological properties.

The average molecular weight of rizatriptan is approximately 269.34 g/mol, with specific structural characteristics contributing to its activity as a selective agonist at serotonin receptors .

Chemical Reactions Analysis

Reactions and Technical Details

Rizatriptan undergoes various chemical reactions during its synthesis, including:

  • Alkylation: The introduction of alkyl groups to form stable intermediates.
  • Hydrazine Reaction: Involving hydrazine derivatives to facilitate the formation of the triazole ring.
  • Reduction Reactions: These are critical for converting intermediates into the final active compound.

The synthesis process aims to minimize by-products and enhance yields, with some methods achieving crude yields of up to 60% after purification .

Mechanism of Action

Process and Data

Rizatriptan exerts its therapeutic effects primarily through selective agonism at the 5-hydroxytryptamine receptor subtypes 1B and 1D. This mechanism involves:

  • Vasoconstriction: Activation of these receptors leads to vasoconstriction of dilated cerebral blood vessels, counteracting one of the primary physiological changes during a migraine attack.
  • Inhibition of Neuropeptide Release: Rizatriptan also inhibits the release of pro-inflammatory neuropeptides, further reducing migraine-associated pain.

Pharmacokinetic studies indicate that rizatriptan has a rapid onset of action, typically achieving peak plasma concentrations within 1-2 hours post-administration .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Rizatriptan sulfate exhibits several key physical and chemical properties:

  • Solubility: It is soluble in water and organic solvents like methanol and ethanol, which is advantageous for formulation into various delivery systems.
  • Stability: The compound remains stable under standard storage conditions but may degrade under extreme pH or temperature variations.

Additional analyses have shown that rizatriptan has specific melting points and boiling points relevant for pharmaceutical formulations .

Applications

Scientific Uses

Rizatriptan is primarily used in clinical settings for the acute treatment of migraines. Its applications extend to:

  • Formulation Development: Research into novel delivery systems such as orally disintegrating films has been conducted to enhance patient compliance and bioavailability.
  • Pharmacological Studies: Ongoing studies aim to explore its efficacy in other types of headache disorders or as part of combination therapies for enhanced therapeutic outcomes .
Pharmacokinetic Profiling of Rizatriptan Sulfate

Absorption Dynamics and Bioavailability Optimization Strategies

Rizatriptan sulfate exhibits high oral absorption (~90%), yet achieves only moderate absolute bioavailability (40–47%) due to extensive first-pass metabolism [1] [5]. Key absorption parameters include:

  • Tmax: 1–1.5 hours for standard tablets
  • Food effects: Delays Tmax by ~1 hour without affecting overall bioavailability [1]
  • Gender differences: 30% higher AUC in females versus males at equivalent doses [5]

Table 1: Absorption Parameters of Rizatriptan Sulfate

ParameterStandard TabletOrally Disintegrating Film (ODF)Bilosomes (Nasal)
Tmax (h)1.0–1.50.25–0.330.5–0.75
CmaxReference1.8–2.2× higher3.1× higher (brain)
Relative Bioavailability45%98–100% (5 min release)835–1177% (brain)

Optimization strategies focus on circumventing first-pass metabolism and accelerating onset:

  • Orally Dissolving Films (ODFs): Employing maltodextrin/pullulan polymers achieves 100% drug release within 5 minutes (vs. 61% for conventional tablets) by enabling buccal absorption. This reduces Tmax to 16 seconds and increases Cmax by 2.2-fold [6] [7].
  • Bilosome Nasal Systems: Bile salt-stabilized vesicles (size: 204.7 nm) enhance direct nose-to-brain delivery, showing 1177% higher brain bioavailability versus oral routes by bypassing hepatic metabolism [4].
  • Co-crystallization: Experimental approaches combine rizatriptan with meloxicam to prolong therapeutic effects, though pharmacokinetic data remain preliminary [1].

First-Pass Metabolism Pathways and Hepatic Clearance Mechanisms

Hepatic metabolism dominates rizatriptan clearance via monoamine oxidase-A (MAO-A)-mediated oxidative deamination. This pathway accounts for >80% of total elimination [1] [2].

Table 2: Primary Metabolites and Metabolic Pathways of Rizatriptan Sulfate

MetaboliteEnzyme InvolvedActivityUrinary Excretion
Triazolomethyl-indole-3-acetic acidMAO-AInactive51% (oral), 35% (IV)
N-monodesmethyl-rizatriptanCYP450Active (potency = parent)14% of plasma concentration
Rizatriptan-N10-oxideFlavin monooxygenaseInactive2–4%
6-hydroxy-rizatriptan sulfateSULTInactiveTrace

Key metabolic characteristics:

  • MAO-A saturation: Non-linear kinetics emerge at doses >10 mg, where metabolite exposure increases disproportionately [5].
  • Renal secretion involvement: Active tubular secretion contributes to renal clearance (396 mL/min orally; 349 mL/min IV), exceeding glomerular filtration rates (130 mL/min) [2] [3].
  • Demographic influences: Plasma clearance is 27% lower in females (821 mL/min) versus males (1042 mL/min), partly due to body mass differences [5].

Hepatic clearance remains efficient across populations, with a plasma half-life of 2–3 hours unaffected by migraine attacks [1] [5].

Renal vs. Non-Renal Elimination Pathways

Rizatriptan elimination occurs through both renal and non-renal mechanisms:

Renal excretion accounts for:

  • 14% of oral dose as unchanged drug
  • 51% as deaminated metabolites (inactive indole acetic acid derivative) [2] [3]
  • Total urinary recovery: 82% of oral dose and 89% of IV dose within 24 hours [3]

Table 3: Elimination Routes of Rizatriptan Sulfate

ParameterValue (Oral)Value (IV)Mechanism
Total renal excretion82%89%Glomerular filtration + active secretion
Fecal excretion12%4.4%Biliary clearance of metabolites
Unchanged drug in urine14%26%Active tubular secretion
Renal clearance (CLr)396 mL/min349 mL/minSaturable transport

Non-renal pathways include:

  • Hepatic metabolism: Primary route for parent compound clearance (>75% of absorbed dose) [1]
  • Fecal excretion: 12% of oral dose, predominantly as oxidized metabolites [3]
  • Active secretion: Carrier-mediated transport (e.g., OAT/ OCT transporters) explains CLr values exceeding GFR [2]

The plasma clearance of 1042 mL/min in males and 821 mL/min in females confirms predominantly non-renal (metabolic) elimination [5]. Dose adjustments are unnecessary in renal impairment but recommended with MAO-A inhibitors due to metabolic inhibition [1].

Properties

CAS Number

159776-67-7

Product Name

Rizatriptan sulfate

IUPAC Name

N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine;sulfuric acid;hydrate

Molecular Formula

C30H42N10O5S

Molecular Weight

654.8 g/mol

InChI

InChI=1S/2C15H19N5.H2O4S.H2O/c2*1-19(2)6-5-13-8-17-15-4-3-12(7-14(13)15)9-20-11-16-10-18-20;1-5(2,3)4;/h2*3-4,7-8,10-11,17H,5-6,9H2,1-2H3;(H2,1,2,3,4);1H2

InChI Key

SMWLLNMVQNVPLD-UHFFFAOYSA-N

SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3.CN(C)CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3.O.OS(=O)(=O)O

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3.CN(C)CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3.O.OS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.